

# Application Notes and Protocols for (1R)-AZD-1480 Administration in Preclinical Models

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## Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B12373945

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## Introduction

**(1R)-AZD-1480** is a potent and selective ATP-competitive inhibitor of Janus-associated kinases 1 and 2 (JAK1/JAK2).<sup>[1][2]</sup> Its primary mechanism of action involves the suppression of the JAK/STAT signaling pathway, which is constitutively activated in a variety of hematological and solid tumors.<sup>[3][4][5][6]</sup> By inhibiting JAK1 and JAK2, AZD-1480 effectively blocks the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of tumor cell proliferation, survival, motility, and angiogenesis.<sup>[1][3]</sup> Preclinical studies have demonstrated the anti-tumor efficacy of AZD-1480 in various cancer models, including neuroblastoma, pediatric sarcomas, and uterine leiomyomas.<sup>[5][6][7]</sup> These application notes provide detailed protocols for the preclinical administration of **(1R)-AZD-1480**, focusing on the commonly utilized oral gavage route.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving **(1R)-AZD-1480**.

Table 1: In Vitro Efficacy of AZD-1480

Cell Line Type	Median EC50 / rIC50	Concentration Range	Effect	Reference
Pediatric Solid Tumors (NB, RMS, ESFT)	1.5 $\mu$ M	0.36 - 5.37 $\mu$ M	Decreased cell viability	[5][6]
Pediatric Preclinical Testing Program (PPTP) Cell Lines	1.5 $\mu$ M	0.3 $\mu$ M - 5.9 $\mu$ M	Inhibition of cell growth	[2][8]
Human and Murine Glioma Cells	Not specified	Not specified	Decreased cell proliferation, induction of apoptosis	[1]
Human Multiple Myeloma Cells	Low micromolar	Not specified	Blocks cell proliferation, induces apoptosis	[1]

NB: Neuroblastoma, RMS: Rhabdomyosarcoma, ESFT: Ewing Sarcoma Family of Tumors

Table 2: In Vivo Administration and Efficacy of AZD-1480

Animal Model	Tumor Type	Administration Route	Dosage and Schedule	Key Outcomes	Reference
BALB/c or Nude Mice	Renca or 786-O subcutaneous tumors	Oral Gavage	50 mg/kg once daily or 30 mg/kg twice daily	Inhibition of tumor growth	<a href="#">[1]</a>
Mice	Intracranial Glioblastoma (GBM) tumors	Not specified	Not specified	Increased survival, inhibited STAT-3 activity	<a href="#">[1]</a>
Mice	Pediatric Solid Tumor Xenografts	Oral Gavage	60 mg/kg daily for 5 days for 3 consecutive weeks	Significant tumor growth inhibition	<a href="#">[2]</a> <a href="#">[8]</a>
Mice	Wilms Tumor Xenografts	Oral Gavage	20 mg/kg BID (M-F) and 30 mg/kg SID (weekends)	Tumor regressions, inhibition of Stat3(Y705) phosphorylation	<a href="#">[2]</a>
Ovariectomized Immunodeficient Mice	Uterine Leiomyoma Patient-Derived Xenograft	Oral Gavage	50 mg/kg for 5 days/week for 28 days	59.5% reduction in xenograft volume, reduced angiogenesis	<a href="#">[7]</a>
Tumor-bearing Mice	Neuroblastoma and Pediatric Sarcomas	Not specified	Not specified	Significantly decreased tumor growth and prolonged	<a href="#">[5]</a> <a href="#">[6]</a>

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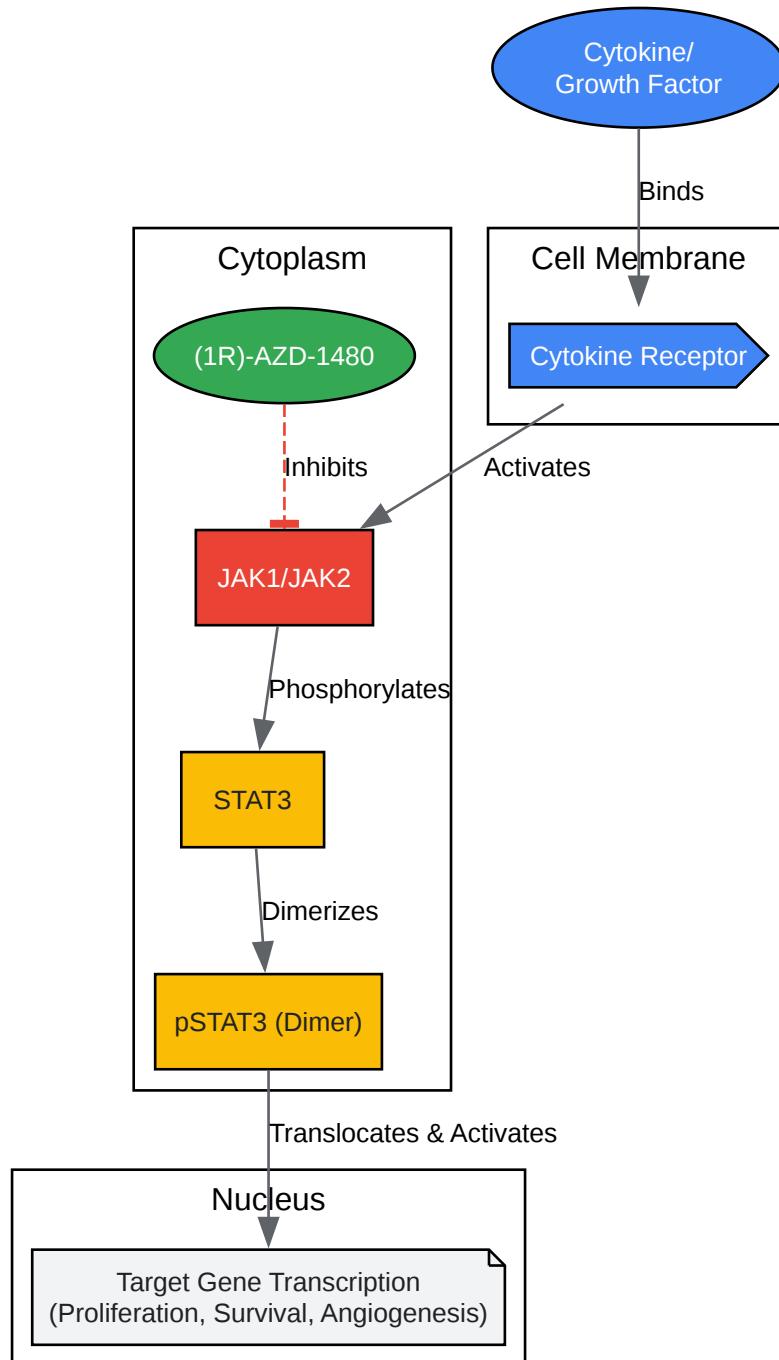
[overall](#)[survival](#)

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## Signaling Pathway

The primary signaling pathway targeted by AZD-1480 is the JAK/STAT pathway. Upon cytokine or growth factor binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and inflammation. AZD-1480 competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing the downstream phosphorylation and activation of STAT3.

## JAK/STAT Signaling Pathway and Inhibition by AZD-1480

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Caption: Inhibition of the JAK/STAT signaling pathway by **(1R)-AZD-1480**.

## Experimental Protocols

### Protocol 1: Preparation of (1R)-AZD-1480 for Oral Administration

This protocol describes the preparation of a suspension of **(1R)-AZD-1480** suitable for oral gavage in preclinical models, based on formulations reported in the literature.[\[2\]](#)

#### Materials:

- **(1R)-AZD-1480** powder
- Hydroxypropyl methyl cellulose (HPMC)
- Tween 80
- 1N Hydrochloric acid (HCl)
- Sterile water for injection
- Sterile conical tubes (15 mL and 50 mL)
- Magnetic stirrer and stir bar
- pH meter
- Analytical balance
- Pipettes and sterile tips

#### Procedure:

- Prepare the Vehicle:
  - To prepare a 0.5% HPMC / 0.1% Tween 80 solution, first weigh the required amount of HPMC and slowly add it to a beaker containing approximately 80% of the final volume of sterile water while stirring vigorously.

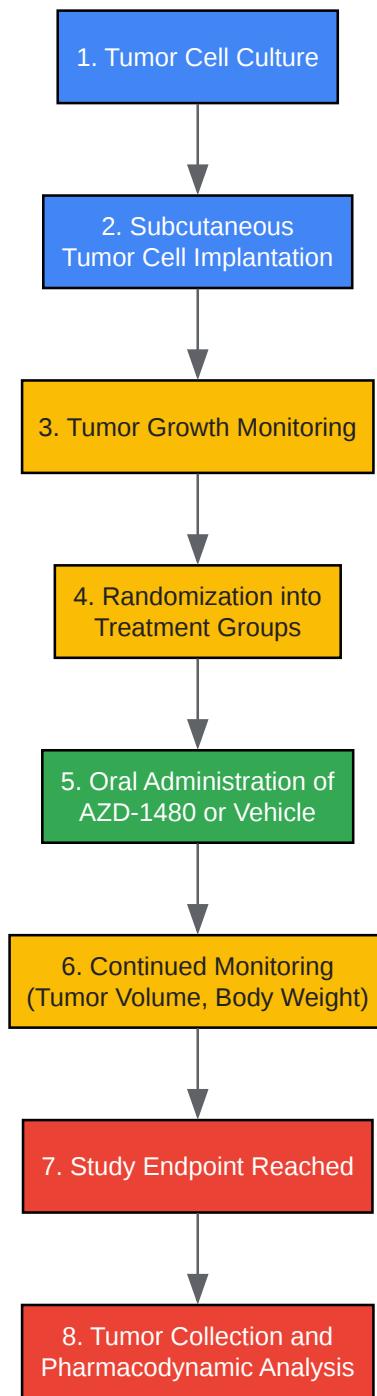
- Continue stirring until the HPMC is fully dissolved. This may require stirring for several hours at room temperature or overnight at 4°C.
- Add the required volume of Tween 80 to the HPMC solution and mix until fully dissolved.
- Bring the solution to the final volume with sterile water.
- Adjust the pH of the vehicle to 2.0 using 1N HCl. Monitor the pH closely using a calibrated pH meter.
- Sterile-filter the final vehicle solution through a 0.22 µm filter if required for the experimental model.

- Prepare the AZD-1480 Suspension:
  - Weigh the required amount of **(1R)-AZD-1480** powder based on the desired final concentration and dosing volume.
  - In a sterile conical tube, add a small volume of the prepared vehicle to the AZD-1480 powder to create a paste.
  - Gradually add the remaining vehicle to the paste while vortexing or triturating to ensure a uniform suspension.
  - Protect the final suspension from light and store at 4°C for up to 7 days.[2]
- Pre-dosing Preparation:
  - Before each administration, ensure the AZD-1480 suspension is thoroughly resuspended by vortexing or gentle shaking to guarantee dose uniformity.

## Protocol 2: In Vivo Efficacy Study Workflow

This protocol outlines a typical workflow for assessing the in vivo efficacy of **(1R)-AZD-1480** in a subcutaneous xenograft model.

## In Vivo Efficacy Study Workflow for (1R)-AZD-1480

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Caption: A typical experimental workflow for an in vivo efficacy study.

**Procedure:**

- Tumor Cell Implantation:
  - Appropriate cancer cells are cultured and harvested.
  - A specific number of cells (e.g.,  $2.5 \times 10^6$ ) are suspended in a suitable medium (e.g., PBS) and injected subcutaneously into the flank of immunocompromised mice.[1]
- Tumor Growth and Randomization:
  - Tumor growth is monitored regularly using calipers.
  - When tumors reach a predetermined average volume (e.g., 100-150 mm<sup>3</sup>), the animals are randomized into treatment and control groups.[1]
- Drug Administration:
  - The treatment group receives **(1R)-AZD-1480** via oral gavage at the specified dose and schedule (e.g., 50 mg/kg once daily).[1]
  - The control group receives the vehicle solution following the same schedule.
- Monitoring and Data Collection:
  - Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity.
  - Animal health and behavior should be monitored daily.
- Study Endpoint and Tissue Collection:
  - The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.
  - At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for pSTAT3).

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and institutional guidelines for animal care and use. Appropriate safety precautions should be taken when handling **(1R)-AZD-1480** and other chemical reagents.

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